molecular formula C13H17NO4 B8527157 Methyl 4-[(2-hydroxy-1,1-dimethylethyl)carbamoyl]benzoate

Methyl 4-[(2-hydroxy-1,1-dimethylethyl)carbamoyl]benzoate

Cat. No. B8527157
M. Wt: 251.28 g/mol
InChI Key: QZLLPVBARDMRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-hydroxy-1,1-dimethylethyl)carbamoyl]benzoate is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[(2-hydroxy-1,1-dimethylethyl)carbamoyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[(2-hydroxy-1,1-dimethylethyl)carbamoyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-[(2-hydroxy-1,1-dimethylethyl)carbamoyl]benzoate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]benzoate

InChI

InChI=1S/C13H17NO4/c1-13(2,8-15)14-11(16)9-4-6-10(7-5-9)12(17)18-3/h4-7,15H,8H2,1-3H3,(H,14,16)

InChI Key

QZLLPVBARDMRFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of mono-methylterephtalate (360 mg, 2.0 mmol) in dichloromethane (10 mL) under N2 was added 1,1′-carbonyldiimidazole (422 mg, 2.6 mmol) in one portion. The mixture was stirred at RT for 18 h. 2-Amino-2-methyl-1-propanol (232 mg, 2.6 mmol) was added as a solution in dichloromethane (1 mL) and stirring was continued for another 3 h. The reaction was quenched by pouring onto saturated aqueous NaHCO3 (50 mL). After extraction with dichloromethane (3×50 mL), the combined organic extracts were washed with brine (50 mL), dried (MgSO4), filtered and concentrated at reduced pressure. Purification by silica FCC (using a gradient of eluents; 7:3 to 1:1 heptane:EtOAc) gave the title compound (100 mg, 20% yield) as white solid.
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
422 mg
Type
reactant
Reaction Step Two
Quantity
232 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
20%

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